3|A-Tetrahydrocortisol 21-Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

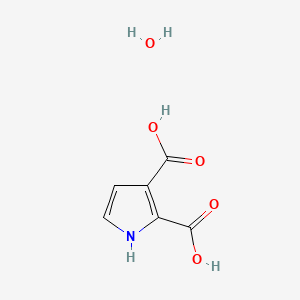

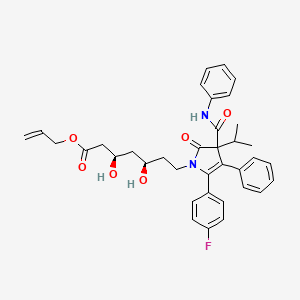

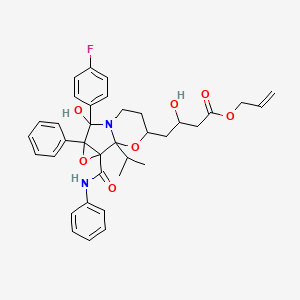

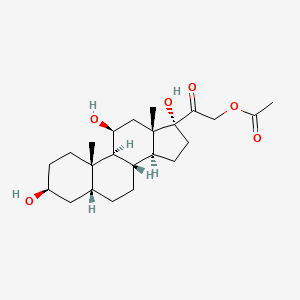

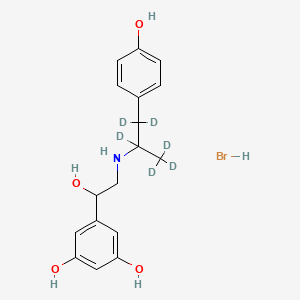

3|A-Tetrahydrocortisol 21-Acetate, also known as Tetrahydrocortisol Acetate, is a metabolite of cortisone . It circulates in the blood and appears in the urine . It was previously believed to be biologically inactive .

Synthesis Analysis

A new route for the synthesis of tetrahydrocortisone 3-glucuronide has been developed with cortisone acetate as a starting material . The key step was using lithium tri-tert-butoxyaluminum hydride to reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate (8) to provide 3α-5β-tetrahydrocortisone acetate (5) .

Molecular Structure Analysis

The Tetrahydrocortisol Acetate molecule contains a total of 68 bond(s). There are 32 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), 2 secondary alcohol .

Chemical Reactions Analysis

Cortisol (F) and cortisone (E) are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase. 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from F. The metabolism of E takes place in analogy to form alloTHE and THE .

Physical And Chemical Properties Analysis

The molecular formula of 3|A-Tetrahydrocortisol 21-Acetate is C23H36O6 . The molecular weight is 408.5 g/mol .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

Chemical Synthesis of Glucosiduronates : Tetrahydrocortisone 21-acetate has been utilized in the synthesis of glucosiduronates, such as tetrahydrocortisone 3-glucosiduronic acid, demonstrating its role in steroid chemistry and potential applications in drug synthesis and modification (Vernon, Goodrich, & Nelson, 1982).

Synthesis of Monosulfates and Double-Conjugates : Research includes the synthesis of 3- and 21-monosulfates and their double-conjugated forms of tetrahydrocortisol, indicating its importance in the exploration of steroid metabolism and the development of novel synthetic methods (Okihara et al., 2010).

Analytical and Diagnostic Techniques

Mass Spectrometry in Diagnostics : Tetrahydrocortisol has been a focus in the development of mass spectrometry methods for the determination of steroid glucuronides, aiding in clinical and biochemical studies (Ikegawa et al., 2009).

Liquid Chromatography Applications : Research on the simultaneous determination of tetrahydrocortisol and tetrahydrocortisone in human plasma and urine by liquid chromatography-mass spectrometry highlights the relevance of tetrahydrocortisol in clinical diagnostics (Furuta et al., 1998).

Potential Therapeutic Research

Androgen Excess Studies : Tetrahydrocortisol's relevance in studying androgen excess, as seen in research exploring the effects of abiraterone acetate on androgen levels, demonstrates its potential application in endocrinological research (Auchus et al., 2014).

Corticosteroids Prodrugs Research : The synthesis of corticosteroids prodrugs from hydrocortisone acetate, a related compound, underlines the scope of tetrahydrocortisol in the development of novel therapeutic agents (Sethi et al., 2017).

Metabolism and Excretion Studies

Excretion Pattern Studies : Research on the urinary excretion of tetrahydrocortisol in different populations, including young and elderly men and women, contributes to understanding its metabolic role and distribution in the human body (Romanoff et al., 1958).

Cortisol Metabolism Studies : Studies on the biotransformation of cortisol to cortoic acids, involving 21-dehydrocortisol, provide insights into the metabolic pathways of tetrahydrocortisol and related compounds (Monder et al., 1975).

Orientations Futures

Propriétés

IUPAC Name |

[2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15+,16+,17+,18+,20-,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUZFZGYANUVTJ-JYVMGGJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858450 |

Source

|

| Record name | [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3|A-Tetrahydrocortisol 21-Acetate | |

CAS RN |

4047-40-9 |

Source

|

| Record name | [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-alpha-,10a-alpha-,10b-bta](/img/no-structure.png)

![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)